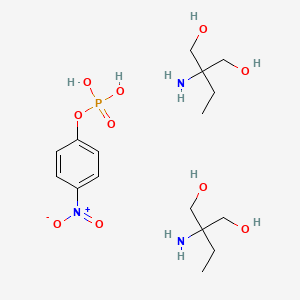![molecular formula C16H18N3NaO3S B7824786 sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate](/img/structure/B7824786.png)
sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonyldiimidazole . It is an organic compound with the molecular formula C₇H₆N₄O . This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis .
Méthodes De Préparation
Carbonyldiimidazole: can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces Carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .
Analyse Des Réactions Chimiques
Carbonyldiimidazole: undergoes several types of chemical reactions:
Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide.
Amide Formation: It is mainly employed to convert amines into amides, carbamates, and ureas.
Ester Formation: It can also be used to convert alcohols into esters.
Common reagents and conditions used in these reactions include the use of Carbonyldiimidazole itself as a reagent, and the reactions typically occur under mild conditions. The major products formed from these reactions are amides, esters, and ureas .
Applications De Recherche Scientifique
Carbonyldiimidazole: has a wide range of applications in scientific research:
Peptide Synthesis: It is used for the coupling of amino acids to form peptides.
Organic Synthesis: It serves as a reagent for the synthesis of various organic compounds, including amides, esters, and ureas.
Biological Research: It is used in the preparation of biologically active molecules and in the modification of biomolecules.
Industrial Applications: It is employed in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism by which Carbonyldiimidazole exerts its effects involves its ability to act as a coupling reagent. It facilitates the formation of amide bonds by activating carboxylic acids, which then react with amines to form amides. The molecular targets and pathways involved include the activation of carboxylic acids and the subsequent nucleophilic attack by amines .
Comparaison Avec Des Composés Similaires
Carbonyldiimidazole: can be compared with other similar compounds such as N,N’-Diisopropylcarbodiimide and N,N’-Dicyclohexylcarbodiimide . These compounds are also used as coupling reagents in peptide synthesis. Carbonyldiimidazole is unique in that it is a crystalline solid, making it easier to handle compared to the liquid form of N,N’-Diisopropylcarbodiimide . Additionally, the byproducts of reactions involving Carbonyldiimidazole are often more easily removed .
Similar compounds include:
- N,N’-Diisopropylcarbodiimide
- N,N’-Dicyclohexylcarbodiimide
- Phosgene
- Imidazole .
Propriétés
IUPAC Name |
sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S.Na/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)23(20,21)22;/h5-12H,3-4H2,1-2H3,(H,20,21,22);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZORUOZKRBVLEG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N3NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetic acid](/img/structure/B7824722.png)



![3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B7824739.png)

![1-{[(3-Nitrophenyl)methane]sulfonyl}piperidine](/img/structure/B7824759.png)


![Ethyl [(pentachlorophenyl)sulfanyl]acetate](/img/structure/B7824784.png)



